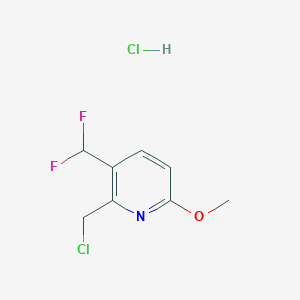
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with chloromethyl, difluoromethyl, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Radical Reactions: The difluoromethyl group can participate in radical reactions, which are crucial for the functionalization of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with specific catalysts and solvents employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The molecular targets may include enzymes and receptors, where the compound can modulate their activity through binding interactions .
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-3-(trifluoromethyl)-6-methoxypyridine Hydrochloride
- 2-(Chloromethyl)-3-(fluoromethyl)-6-methoxypyridine Hydrochloride
- 2-(Chloromethyl)-3-(difluoromethyl)-5-methoxypyridine Hydrochloride
Uniqueness
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various fluorine-containing compounds .
属性
分子式 |
C8H9Cl2F2NO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c1-13-7-3-2-5(8(10)11)6(4-9)12-7;/h2-3,8H,4H2,1H3;1H |
InChI 键 |
BKQUIHKMJYDRQF-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1)C(F)F)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















